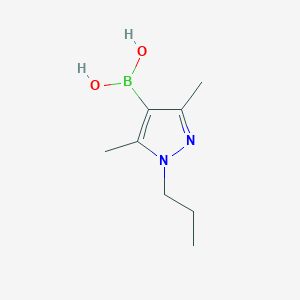

(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid

説明

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a propyl chain at position 1, and a boronic acid moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents. Boronic acids are widely employed as enzyme inhibitors, sensors, and intermediates in Suzuki-Miyaura cross-coupling reactions . The propyl group may improve lipophilicity, influencing membrane permeability and pharmacokinetic profiles .

特性

分子式 |

C8H15BN2O2 |

|---|---|

分子量 |

182.03 g/mol |

IUPAC名 |

(3,5-dimethyl-1-propylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H15BN2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h12-13H,4-5H2,1-3H3 |

InChIキー |

KREBVRXZNKKJRB-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(N(N=C1C)CCC)C)(O)O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

(3,5-ジメチル-1-プロピル-1H-ピラゾール-4-イル)ボロン酸の合成は、通常、ピラゾール環の形成に続いてボロン酸基を導入することを含みます。一般的な方法の1つは、適切な条件下でホウ素含有試薬と3,5-ジメチル-1-プロピル-1H-ピラゾールを反応させることです。 たとえば、この反応は、塩基とパラジウム触媒の存在下でボロン酸誘導体を使用して実施できます .

工業的製造方法

(3,5-ジメチル-1-プロピル-1H-ピラゾール-4-イル)ボロン酸の工業的製造には、上記の方法と同様の方法を使用した大規模合成が含まれ、収量と純度が最適化されます。連続フロー反応器と自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

科学研究への応用

(3,5-ジメチル-1-プロピル-1H-ピラゾール-4-イル)ボロン酸は、科学研究にいくつかの応用があります。

有機合成: より複雑な分子の合成におけるビルディングブロックとして使用され、特にクロスカップリング反応による炭素-炭素結合の形成に使用されます.

医薬品化学:

材料科学: 特定の電子または光学特性を持つ新規材料の合成に使用されます。

科学的研究の応用

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

作用機序

類似化合物の比較

類似化合物

1H-ピラゾール-4-ボロン酸: ピラゾール環を持つ、より単純なボロン酸誘導体.

4-ピラゾールボロン酸ピナコールエステル: 同様のカップリング反応に使用されるボロン酸エステル誘導体.

1-Boc-ピラゾール-4-ボロン酸ピナコールエステル: 保護基を持つ、別のボロン酸エステル誘導体.

独自性

(3,5-ジメチル-1-プロピル-1H-ピラゾール-4-イル)ボロン酸は、ピラゾール環の特定の置換パターンにより、反応性と化学反応で生成される生成物の種類に影響を与える可能性があります。ジメチル基とプロピル基の両方の存在は、より単純なボロン酸誘導体と比較して、その溶解性と安定性に影響を与える可能性もあります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The pyrazole-based boronic acid distinguishes itself from phenylboronic acids (e.g., 3-acetamidophenylboronic acid, 3-AcPBA) and thiophenyl boronic acids through its heterocyclic core. Key structural comparisons include:

| Compound | Core Structure | Substituents | pKa (Approx.) | LogP (Predicted) |

|---|---|---|---|---|

| (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid | Pyrazole | 3,5-dimethyl; 1-propyl | ~7–8* | ~2.5–3.0* |

| 3-AcPBA | Phenyl | 3-acetamido | ~8.8 | ~1.2 |

| 4-MCPBA | Phenyl | 4-methylcarboxy | ~8.5 | ~1.0 |

| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthalene | 6-hydroxy | ~7.5 | ~2.0 |

| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Biphenyl | Phenoxy-methoxyethyl | ~7.0 | ~3.5 |

*Estimated based on pyrazole’s electron-withdrawing nature, which lowers pKa compared to phenyl analogs .

- Pyrazole vs. Phenyl : The pyrazole ring’s electron-deficient nature reduces the boronic acid’s pKa, enhancing its reactivity under physiological conditions (pH ~7.4) compared to phenylboronic acids like 3-AcPBA, which have pKa >8.5 and exhibit suboptimal binding at neutral pH .

- The propyl chain enhances lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.

Enzyme Inhibition

- β-Lactamase Inhibition : Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC50 values of 20–30 µM against penicillin-binding proteins (PBPs) in Streptococcus pneumoniae. The pyrazole analog’s smaller size and lower pKa may enhance binding to serine-active sites in PBPs or β-lactamases .

- HDAC Inhibition: Biphenyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A. The pyrazole derivative’s rigid structure could mimic cyclic tetrapeptide inhibitors like trapoxin .

Anticancer Activity

Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) . While the pyrazole compound’s activity remains unstudied, its lower molecular weight and balanced LogP (~2.5–3.0) suggest favorable tumor penetration.

Stability and Reactivity

- Hydrolytic Stability : Pyrazole boronic acids are less prone to hydrolysis than phenyl analogs due to lower pKa, but the propyl group may increase susceptibility to oxidative deboronation compared to pinacol esters .

- Suzuki Coupling : The pyrazole core’s electron deficiency accelerates transmetalation, enabling efficient cross-coupling at mild temperatures.

生物活性

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Molecular Characteristics

| Property | Details |

|---|---|

| Molecular Formula | CHB NO |

| Molecular Weight | 179.0 g/mol |

| CAS Number | 1350513-45-9 |

| IUPAC Name | (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid |

The compound features a pyrazole ring substituted with dimethyl and propyl groups, along with a boronic acid moiety, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that certain pyrazole compounds showed efficacy against various bacterial strains including E. coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives, including (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid, have been investigated for their anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . Specific derivatives have been reported to inhibit tumor growth in animal models.

The biological activity of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid group allows for reversible covalent bonding with serine or cysteine residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to various receptors involved in inflammatory responses or cancer progression.

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid exhibited a notable zone of inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Research

In a controlled experiment assessing anti-inflammatory effects, (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to the control group, indicating its potential for therapeutic use in inflammatory conditions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。